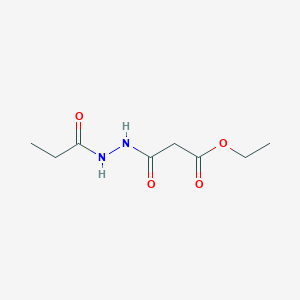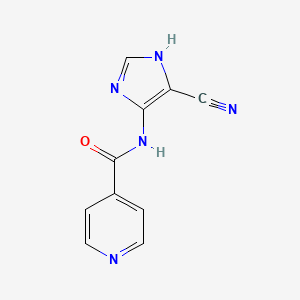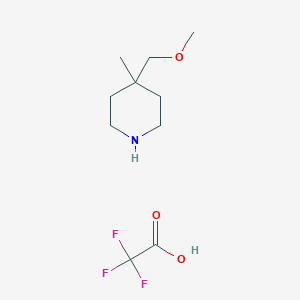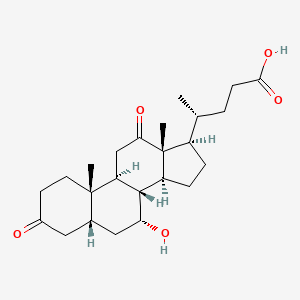
Ethyl 3-oxo-3-(2-propionylhydrazinyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-oxo-3-(N’-propionylhydrazino)-propionic acid ethyl ester is a synthetic organic compound that belongs to the class of hydrazones These compounds are characterized by the presence of a hydrazine functional group attached to a carbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-3-(N’-propionylhydrazino)-propionic acid ethyl ester typically involves the reaction of ethyl acetoacetate with propionylhydrazine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The general reaction scheme is as follows:
[ \text{Ethyl acetoacetate} + \text{Propionylhydrazine} \rightarrow \text{3-oxo-3-(N’-propionylhydrazino)-propionic acid ethyl ester} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3-oxo-3-(N’-propionylhydrazino)-propionic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or amine derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydrazine or amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-oxo-3-(N’-propionylhydrazino)-propionic acid ethyl ester can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways involving hydrazones and related compounds.
Medicine
Potential medical applications include the development of pharmaceuticals that target specific enzymes or receptors. The hydrazone group is known for its ability to form stable complexes with metal ions, which can be exploited in drug design.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including as a precursor for polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 3-oxo-3-(N’-propionylhydrazino)-propionic acid ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The hydrazone group can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-oxo-3-(N’-acetylhydrazino)-propionic acid ethyl ester
- 3-oxo-3-(N’-benzoylhydrazino)-propionic acid ethyl ester
- 3-oxo-3-(N’-butyrylhydrazino)-propionic acid ethyl ester
Uniqueness
Compared to similar compounds, 3-oxo-3-(N’-propionylhydrazino)-propionic acid ethyl ester may exhibit unique reactivity and stability due to the presence of the propionyl group
Propriétés
Formule moléculaire |
C8H14N2O4 |
|---|---|
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
ethyl 3-oxo-3-(2-propanoylhydrazinyl)propanoate |
InChI |
InChI=1S/C8H14N2O4/c1-3-6(11)9-10-7(12)5-8(13)14-4-2/h3-5H2,1-2H3,(H,9,11)(H,10,12) |
Clé InChI |
WJHMOFQXZFKTSE-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NNC(=O)CC(=O)OCC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1R,2R)-2-(2,4-Difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-4-[4-(1H-1-imidazolyl)phenyl]-3(2H,4H)-1,2,4-triazolone](/img/structure/B8291796.png)
![5-Benzyl-2-(2-aminophenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B8291807.png)


![6-(1-methyl-4-phenyl-1H-imidazol-5-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B8291857.png)



![3,5-difluoro-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzeneamine](/img/structure/B8291871.png)

![2-Methyl-N-[[[2-(methylaminocarbonyl)phenyl]amino]thioxomethyl]benzamide](/img/structure/B8291879.png)
